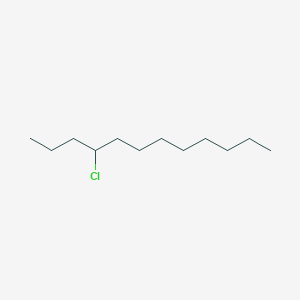

4-Chlorododecane

Description

BenchChem offers high-quality 4-Chlorododecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorododecane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2350-13-2 |

|---|---|

Molecular Formula |

C12H25Cl |

Molecular Weight |

204.78 g/mol |

IUPAC Name |

4-chlorododecane |

InChI |

InChI=1S/C12H25Cl/c1-3-5-6-7-8-9-11-12(13)10-4-2/h12H,3-11H2,1-2H3 |

InChI Key |

VQFULSRSQNTYFT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCC)Cl |

Origin of Product |

United States |

High-Resolution ¹H and ¹³C NMR Elucidation of 4-Chlorododecane: A Technical Guide to Positional Isomer Characterization

Executive Summary

The characterization of long-chain alkyl halides is a fundamental analytical requirement in the development of surfactants, phase-transfer catalysts, and lipid-based drug delivery systems. During the synthesis of chlorinated alkanes via free-radical substitution or isomerization, multiple positional isomers are generated. Distinguishing 4-chlorododecane (CAS: 2350-13-2)[1] from its terminal (1-chloro) or internal (2-chloro, 3-chloro) counterparts requires precise structural elucidation.

This whitepaper provides an in-depth technical framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4-chlorododecane. By synthesizing empirical substituent additivity models with standardized acquisition protocols, this guide serves as a definitive resource for researchers requiring rigorous structural validation.

Mechanistic Grounding: The Causality of Chemical Shifts

In NMR spectroscopy, the chemical shift ( δ ) is dictated by the local electronic environment surrounding the nucleus. The introduction of a highly electronegative chlorine atom (Pauling electronegativity ≈ 3.16) into the dodecane backbone induces significant electron withdrawal via the inductive effect (-I effect).

-

α -Effect (Direct Deshielding): The carbon atom directly bonded to the chlorine (C4) experiences severe electron density depletion. This deshielding exposes the nucleus to the external magnetic field ( B0 ), shifting the resonance downfield by approximately +31 ppm relative to the unsubstituted alkane.

-

β -Effect: The adjacent carbons (C3 and C5) undergo moderate deshielding (+11 ppm) due to the propagation of the inductive effect through the σ -bonds.

-

γ -Gauche Effect (Steric Shielding): Interestingly, carbons situated three bonds away (C2 and C6) experience a shielding effect (-5 ppm). This is caused by steric polarization (the γ -gauche interaction) between the chlorine atom and the C-H bonds at the γ -position, which compresses the electron cloud and increases local shielding.

Understanding these causal mechanisms is critical for differentiating 4-chlorododecane from 1-chlorododecane, where the primary α -carbon typically resonates further upfield at ~45.2 ppm[2].

Predictive NMR Data Profiles

Because the aliphatic envelope of long-chain alkanes suffers from severe signal overlap, 1D ¹H NMR is often insufficient for definitive isomer identification. ¹³C NMR, with its broad chemical shift range (~220 ppm) and sharp singlet peaks (due to ¹H broad-band decoupling), is the premier diagnostic tool.

Table 1: Predicted ¹³C NMR Chemical Shifts for 4-Chlorododecane

Values are calculated based on empirical additivity rules applied to a standard dodecane base.

| Carbon Position | Predicted Shift ( δ , ppm) | Multiplicity (DEPT-135) | Causality / Substituent Effect |

| C4 (CH-Cl) | 60.7 | Positive (CH) | Strong α -deshielding (+31 ppm) by electronegative Cl |

| C3 (CH₂) | 43.0 | Negative (CH₂) | β -effect (+11 ppm) from Cl |

| C5 (CH₂) | 40.7 | Negative (CH₂) | β -effect (+11 ppm) from Cl |

| C10 (CH₂) | 32.0 | Negative (CH₂) | Standard alkane penultimate carbon |

| C6, C8, C9 | ~29.7 | Negative (CH₂) | Bulk alkyl chain (unaffected by Cl) |

| C7 (CH₂) | 29.2 | Negative (CH₂) | δ -effect (-0.5 ppm) |

| C6 (CH₂) | 24.7 | Negative (CH₂) | γ -gauche shielding effect (-5 ppm) |

| C11 (CH₂) | 22.7 | Negative (CH₂) | Standard alkane β to terminal methyl |

| C2 (CH₂) | 17.7 | Negative (CH₂) | γ -gauche shielding effect (-5 ppm) |

| C12 (CH₃) | 14.1 | Positive (CH₃) | Standard terminal methyl |

| C1 (CH₃) | 13.6 | Positive (CH₃) | δ -effect (-0.5 ppm) |

Table 2: Predicted ¹H NMR Chemical Shifts for 4-Chlorododecane

| Proton Assignment | Predicted Shift ( δ , ppm) | Integration | Multiplicity | Causality |

| H-C4 (CH-Cl) | 3.90 – 4.10 | 1H | Multiplet | Direct inductive deshielding by Cl atom |

| H-C3, H-C5 | 1.60 – 1.80 | 4H | Multiplet | β -deshielding from the halogen |

| H-C2 | 1.35 – 1.50 | 2H | Multiplet | Mild γ -effect |

| Bulk CH₂ (C6-C11) | 1.20 – 1.35 | 12H | Broad Mult. | Typical aliphatic envelope |

| H-C1, H-C12 | 0.85 – 0.95 | 6H | Overlapping Triplets | Terminal methyl groups |

Standardized Experimental Protocol

To ensure data integrity and reproducibility, the following protocol establishes a self-validating system for the acquisition of haloalkane NMR spectra[3].

Step 1: Sample Preparation

-

Solvent Selection: Dissolve 30–50 mg of the 4-chlorododecane sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl₃ provides a stable deuterium lock signal, while TMS acts as an absolute internal reference (0.00 ppm), self-validating the chemical shift axis[3].

-

-

Filtration: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity.

Step 2: Instrument Tuning and Shimming

-

Probe Tuning: Tune and match the probe specifically for ¹H and ¹³C frequencies.

-

Causality: Proper impedance matching maximizes the Signal-to-Noise (S/N) ratio, which is critical for detecting the un-enhanced ¹³C nuclei (1.1% natural abundance).

-

-

Gradient Shimming: Execute automated 3D gradient shimming on the ²H lock signal.

-

Validation Checkpoint: The lock level must remain stable, and the full width at half maximum (FWHM) of the TMS peak should be < 1.0 Hz.

-

Step 3: ¹H NMR Quantitative Acquisition

-

Pulse Sequence: Use a standard 30° pulse sequence (zg30).

-

Relaxation Delay (D1): Set D1 to 10 seconds.

-

Causality: Long-chain alkanes have varying longitudinal relaxation times ( T1 ). A 10-second delay ensures complete relaxation of all spins between pulses, rendering the integration strictly quantitative (self-validating proton counts).

-

-

Scans: Acquire 16 to 32 scans.

Step 4: ¹³C{¹H} NMR Acquisition

-

Pulse Sequence: Use a proton-decoupled sequence (zgpg30) with WALTZ-16 composite pulse decoupling.

-

Causality: WALTZ-16 decoupling collapses ¹³C-¹H scalar couplings, turning complex multiplets into sharp singlets, thereby drastically increasing the S/N ratio through the Nuclear Overhauser Effect (NOE).

-

-

Scans: Acquire a minimum of 1024 scans due to the low sensitivity of ¹³C.

Analytical Workflow Visualization

The following diagram maps the logical progression of the NMR elucidation workflow, ensuring all experimental choices lead to a verified structural assignment.

Caption: Logical workflow for the high-resolution NMR elucidation of haloalkane positional isomers.

Conclusion

The accurate characterization of 4-chlorododecane relies heavily on the interpretation of ¹³C NMR chemical shifts. Because the ¹H NMR spectrum is dominated by a heavily overlapping aliphatic envelope, the distinct α , β , and γ inductive effects observed in the ¹³C spectrum—specifically the C4 resonance at ~60.7 ppm—serve as the definitive diagnostic markers. By adhering to quantitative relaxation delays and rigorous shimming protocols, researchers can establish a self-validating analytical system that guarantees structural integrity in complex lipid and surfactant synthesis pipelines.

References

-

Title: (dl) 4-chlorododecane - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

-

Title: The Effects of Lengths of Flavin Surfactant N-10-Alkyl Side Chains on Promoting Dispersion of a High-Purity and Diameter-Selective Single-Walled Nanotube Source: PubMed Central (PMC) URL: [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Properties and Boiling Point of 4-Chlorododecane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the thermodynamic properties of 4-chlorododecane, with a particular focus on its boiling point. In the absence of extensive experimental data for this specific isomer, this document synthesizes available information for closely related compounds, details robust estimation techniques, and outlines established experimental protocols. This approach provides a reliable framework for researchers and professionals in drug development and other scientific fields to understand and utilize 4-chlorododecane.

Molecular and Physical Characteristics of 4-Chlorododecane

4-Chlorododecane is a halogenated alkane with the chemical formula C₁₂H₂₅Cl. As a secondary chloroalkane, the chlorine atom is located on the fourth carbon of the dodecane chain, leading to a chiral center at this position. Understanding its basic molecular properties is fundamental to interpreting its thermodynamic behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₅Cl | NIST[1] |

| Molecular Weight | 204.78 g/mol | NIST[1] |

| CAS Registry Number | 2350-13-2 | NIST[1] |

Boiling Point of 4-Chlorododecane: Experimental Data and Estimation

Comparative Analysis with Isomers

The boiling points of long-chain haloalkanes are primarily influenced by van der Waals forces, which increase with molecular weight and surface area. For isomers, branching and the position of the halogen atom can cause slight variations.[2][3]

| Compound | Boiling Point (°C) |

| 1-Chlorododecane | ~260 |

| 2-Chlorododecane | ~256 |

| 4-Chlorododecane | Estimated: 250-258 |

The boiling point of 4-chlorododecane is expected to be slightly lower than that of 1-chlorododecane due to the more internal position of the polar C-Cl bond, which can lead to a slightly more compact molecular shape and a minor reduction in the overall surface area available for intermolecular interactions.

Predictive Estimation of Boiling Point

In the absence of experimental data, group contribution methods provide a robust means of estimating boiling points. The Joback method, a well-established group contribution technique, can be used to predict the normal boiling point from the molecular structure.[4][5] This method assigns numerical values to different functional groups within the molecule to calculate the boiling point. While the precise calculated value can vary slightly based on the specific software implementation, it generally supports the estimated range derived from isomeric comparison.

Thermodynamic Properties of 4-Chlorododecane

Key thermodynamic properties are essential for modeling the behavior of 4-chlorododecane in various processes. While experimental data is sparse for this specific compound, a combination of available data and estimation methods can provide valuable insights.

Enthalpy of Vaporization

The enthalpy of vaporization (ΔHvap) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. The National Institute of Standards and Technology (NIST) reports an experimental value for the enthalpy of vaporization of (dl)-4-chlorododecane.[1]

| Property | Value | Method | Reference |

| Enthalpy of Vaporization (ΔH°vap) | 64.1 kJ/mol | Experimental | NIST[1] |

This value is based on data in the temperature range of 283 to 328 K.[1]

Estimated Thermodynamic Properties

Due to the lack of direct experimental data for properties such as specific heat capacity and liquid density, the Joback group contribution method can be employed for their estimation.[4][5][6] These estimated values are useful for preliminary process design and modeling.

| Property | Estimated Value | Units |

| Liquid Heat Capacity (Cp) | ~430-450 | J/(mol·K) |

| Liquid Density | ~0.86 | g/cm³ |

It is important to note that the specific heat capacity of long-chain alkanes and their derivatives generally increases with the length of the alkyl chain.[7] The density of haloalkanes is typically greater than that of the corresponding alkanes and decreases with increasing chain length for a given halogen.[3][8]

Experimental Protocols

For applications requiring precise data, experimental determination of the thermodynamic properties of 4-chlorododecane is necessary. The following sections outline standard laboratory procedures for its synthesis and the measurement of its boiling point.

Synthesis of 4-Chlorododecane

A common and effective method for the synthesis of secondary chloroalkanes is the hydrochlorination of the corresponding alkene.[9][10] For 4-chlorododecane, this would involve the reaction of dodec-4-ene with hydrogen chloride.

Reaction: CH₃(CH₂)₂CH=CH(CH₂)₆CH₃ + HCl → CH₃(CH₂)₂CHCl(CH₂)₇CH₃

Step-by-Step Methodology:

-

Reactant Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, place dodec-4-ene dissolved in a suitable inert solvent (e.g., glacial acetic acid).

-

Reaction: Cool the flask in an ice bath and bubble dry hydrogen chloride gas through the solution with vigorous stirring. Alternatively, a solution of HCl in a compatible solvent can be used.[9]

-

Monitoring: The reaction progress can be monitored by techniques such as gas chromatography (GC) to observe the consumption of the starting alkene.

-

Work-up: Once the reaction is complete, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane.

-

Purification: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., magnesium sulfate). The solvent is then removed under reduced pressure.

-

Final Purification: The crude 4-chlorododecane can be further purified by vacuum distillation to obtain the final product.

Figure 1. Experimental workflow for the synthesis of 4-chlorododecane.

Determination of Boiling Point

For high-boiling liquids like 4-chlorododecane, a standard method for determining the boiling point is the micro-reflux or distillation method.[11][12]

Step-by-Step Methodology (Micro-Reflux Method):

-

Apparatus Setup: Place approximately 2-3 mL of the purified 4-chlorododecane in a small round-bottom flask or a conical vial containing a spin vane or a few boiling chips.

-

Condenser and Thermometer: Attach a reflux condenser vertically to the flask. Insert a calibrated thermometer through the condenser, ensuring the thermometer bulb is positioned just below the side arm of the condenser and above the surface of the liquid. The bulb should be in the vapor phase to accurately measure the boiling point.

-

Heating: Gently heat the flask using a heating mantle or an oil bath. The liquid should be brought to a gentle boil, and a reflux ring of condensing vapor should be visible on the inner surface of the condenser.

-

Equilibrium: Allow the system to reach thermal equilibrium, which is indicated by a stable temperature reading on the thermometer.

-

Measurement: Record the stable temperature as the boiling point. It is also important to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

Figure 2. Logical workflow for the experimental determination of boiling point.

Safety and Handling

-

Hazards: 1-Chlorododecane is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[13][14][15] It may also cause skin and serious eye irritation.[15][16]

-

Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a thorough examination of the thermodynamic properties and boiling point of 4-chlorododecane. By integrating experimental data from its isomers with established estimation methodologies, a reliable set of physical constants has been presented. Furthermore, detailed experimental protocols for its synthesis and the determination of its boiling point offer a practical framework for researchers. This comprehensive approach ensures that scientists and drug development professionals have the necessary information to confidently work with 4-chlorododecane in their research and development endeavors.

References

-

Joback, K. G. (1984). A Unified Approach to Physical Property Estimation Using Multivariate Statistical Techniques. Massachusetts Institute of Technology. [Link]

- Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions.

- Lydersen, A. L. (1955). Estimation of Critical Properties of Organic Compounds. University of Wisconsin College of Engineering.

- Constantinou, L., & Gani, R. (1994). New group contribution method for estimating properties of pure compounds. AIChE Journal, 40(10), 1697-1710.

-

Joback Method. (n.d.). In Grokipedia. Retrieved from [Link]

- Haloalkanes. (n.d.). University of Calgary.

- Physical Properties of Haloalkanes and Haloarenes. (2026, April 2). Chemistry Student.

-

Physical Properties of Haloalkanes and Haloarenes. (2026, April 2). CK-12 Foundation. [Link]

-

Joback Group Contribution Method. (n.d.). In Thermo 0.6.0 documentation. Retrieved from [Link]

-

Physical Properties of Haloalkanes: Density, Melting & Boiling Points, Solubility. (n.d.). Testbook. [Link]

-

Physical Properties of Haloalkanes. (n.d.). BYJU'S. [Link]

-

Physical Properties of Haloalkanes and Haloarenes. (2026, April 2). CK-12 Foundation. [Link]

-

Critical Constants. (2014, July 5). Chemical Engineering Projects. [Link]

-

1-Chlorododecane. (n.d.). PubChem. Retrieved from [Link]

-

Hydrochlorination of Alkenes with Hydrochloric Acid. (2023, December 22). Organic Process Research & Development. [Link]

- Using a Hierarchical Molecular Structure-Based Method to Estimate the Physicochemical Properties of Halogen/Cyano-Substituted Alkanes. (2026, January 22). PMC.

- A Unified Approach to Physical Property Estimation Using Multivariate Statistical Techniques. (n.d.). DSpace@MIT.

- Investigation of Correlations for Prediction of Critical Properties of Pure Components. (n.d.). Iraqi Academic Scientific Journals.

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. [Link]

- Micro-boiling point measurement. (n.d.). University of Calgary.

- Measuring a Boiling Point. (n.d.). Utah Tech University.

-

Group-contribution method. (n.d.). In Wikipedia. Retrieved from [Link]

-

Micro-boiling point measurement. (n.d.). University of Calgary. [Link]

- A Comparison of QSAR Based Thermo and Water Solvation Property Prediction Tools and Experimental Data for Selected Traditional C. (n.d.). DTIC.

-

Boiling Points - Procedure. (2020, March 26). JoVE. [Link]

- Laboratory synthesis haloalkanes halogenoalkanes from alcohols alkanes industrial manufacture methods reagents reaction conditions equations alkyl halides. (2026, January 20). Doc Brown's Chemistry.

- Development of a Group Contribution Method for the Prediction of Normal Boiling Points of Non-electrolyte Organic Compounds. (n.d.). DDBST.

-

Boiling Point: Stein + Brown Method. (n.d.). Molecular Knowledge Systems. [Link]

- Product Class 1: One Saturated Carbon−Chlorine Bond. (n.d.). Science of Synthesis.

-

(dl) 4-chlorododecane. (n.d.). NIST WebBook. Retrieved from [Link]

-

Calculate Physicochemical Properties. (n.d.). ACD/Labs. Retrieved from [Link]

- Advancements in hydrochlorin

- A new group contribution method for calculating the boiling point of alkane. (n.d.).

- Haloalkanes and Haloarenes. (n.d.). NCERT.

- SAFETY DATA SHEET - 1-Chlorododecane. (2026, January 14). Sigma-Aldrich.

-

ACD/Labs I-Lab - Physicochemical property prediction - Tutorial. (2013, July 12). YouTube. [Link]

- Heat Capacities for Some Select Substances. (n.d.). gchem.

- ACD/I-Lab Structure-based predictions at the Chemical D

- Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties. (n.d.). Walsh Medical Media.

- Effect of alkyl chain length on the thermal properties and toxicity of n-alkyl-ammonium nitrate ionic liquids (n = 2, 3, 4, 5, 6, 8) for energy applications. (n.d.).

-

Table of specific heat capacities. (n.d.). In Wikipedia. Retrieved from [Link]

-

Chemical Properties of Dodecane, 1-chloro- (CAS 112-52-7). (n.d.). Cheméo. Retrieved from [Link]

-

Chain length dependence of the thermodynamic properties of linear and cyclic alkanes and polymers. (2005, February 22). PubMed. [Link]

- SCREENING-LEVEL HAZARD CHARACTERIZATION TEST RULE CHEMICAL NAME Dodecane, 1-chloro-. (2012, December 11). ChemView.

Sources

- 1. (dl) 4-chlorododecane [webbook.nist.gov]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. Joback method â Grokipedia [grokipedia.com]

- 5. Joback method - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. Chain length dependence of the thermodynamic properties of linear and cyclic alkanes and polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. testbook.com [testbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cactus.utahtech.edu [cactus.utahtech.edu]

- 13. 1-Chlorododecane | C12H25Cl | CID 8192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. guidechem.com [guidechem.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. merckmillipore.com [merckmillipore.com]

Mechanistic Elucidation of Mass Spectrometry Fragmentation Patterns for 4-Chlorododecane: A Technical Guide

Executive Summary

In the fields of drug development and advanced organic synthesis, long-chain alkyl halides like 4-chlorododecane serve as critical lipophilic modifiers and alkylating agents[1]. Accurate structural verification of these intermediates is paramount for ensuring the purity and efficacy of downstream active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth mechanistic analysis of the Electron Ionization Mass Spectrometry (EI-MS) fragmentation patterns of 4-chlorododecane. By dissecting the causality behind specific cleavage events—such as alpha-cleavage and dehydrohalogenation—this guide equips analytical scientists with the theoretical grounding and self-validating protocols required for rigorous spectral interpretation.

Molecular Architecture & Ionization Dynamics

4-Chlorododecane ( C12H25Cl ) is a secondary alkyl chloride with a molecular weight of approximately 204.16 g/mol . When subjected to standard 70 eV Electron Ionization (EI), the highly energetic electron beam ejects an electron from the molecule to form a radical cation ( [M]∙+ ).

The most thermodynamically favored site for this initial ionization is the non-bonding lone pair on the chlorine atom, owing to its lower ionization energy compared to the σ -bonds of the alkyl backbone. This localized charge dictates the subsequent fragmentation cascades, which are driven by the molecule's attempt to stabilize the positive charge and unpaired electron[2].

Mechanistic Pathways of Fragmentation

The Isotopic Signature of Chlorine

Before analyzing fragmentation, one must establish the molecular ion's isotopic signature. Chlorine exists naturally as two stable isotopes: 35Cl and 37Cl , in an approximate 3:1 ratio[2]. Consequently, any intact fragment containing the chlorine atom will present a distinct [M] and [M+2] doublet in a 3:1 relative abundance. For 4-chlorododecane, the molecular ion appears at m/z 204 and m/z 206 . Because secondary alkyl chlorides are highly prone to fragmentation, this molecular ion peak is typically of very low abundance (<5%).

Pathway A: Alpha-Cleavage (Inductive Cleavage)

The hallmark of alkyl chloride fragmentation is α -cleavage[2]. The electronegative chlorine atom draws electron density, weakening the adjacent carbon-carbon bonds. Following ionization, the radical cation localized on the chlorine triggers the homolytic cleavage of an α C-C bond. One electron from the C-C bond pairs with the chlorine radical to form a stable, double-bonded chloronium ion ( C=Cl+ ), while the other electron leaves with the expelled alkyl radical.

For 4-chlorododecane, the chlorine is positioned at C4, creating two possible α -cleavage routes:

-

Loss of a Propyl Radical ( C3H7∙ , 43 Da): Cleavage between C3 and C4 yields a fragment at m/z 161 / 163 .

-

Loss of an Octyl Radical ( C8H17∙ , 113 Da): Cleavage between C4 and C5 yields a fragment at m/z 91 / 93 .

Causality Insight (Stevenson's Rule): Why is the m/z 91 peak significantly more abundant than the m/z 161 peak? According to Stevenson's Rule, during fragmentation, the positive charge preferentially remains on the fragment with the lower ionization energy. Furthermore, the expulsion of the larger alkyl radical (octyl) is thermodynamically favored over the smaller radical (propyl) because larger radicals are more polarizable and can better stabilize the unpaired electron through hyperconjugation[3].

Pathway B: Dehydrohalogenation (Loss of HCl)

Secondary alkyl chlorides readily undergo the elimination of hydrogen chloride (HCl, 36 Da)[2]. This occurs via a heterolytic or homolytic cleavage followed by a hydrogen shift, often proceeding through a cyclic transition state.

-

Mechanism: [M]∙+(204)−HCl(36)→[M−36]∙+ at m/z 168 . The resulting distonic ion is a highly stable dodecene radical cation. Because the chlorine atom has been expelled, the m/z 168 peak does not exhibit the 3:1 isotopic doublet, immediately confirming the loss of the halogen.

Pathway C: Alkyl Backbone Dissociation

The dodecene radical cation (m/z 168) is highly energetic and rapidly undergoes subsequent σ -bond dissociations typical of long-chain hydrocarbons. This yields a homologous series of stable carbocations separated by 14 Da ( CH2 units). The lower-mass carbocations, specifically the propyl cation ( C3H7+ , m/z 43 ) and butyl cation ( C4H9+ , m/z 57 ), represent the most stable structural configurations and typically dominate the spectrum as the base peaks.

Quantitative Fragmentation Data

The following table summarizes the diagnostic ions required for the positive identification of 4-chlorododecane.

| m/z Value | Ion Assignment | Isotopic Pattern | Expected Relative Abundance | Mechanistic Origin |

| 204 / 206 | [M]∙+ | 3:1 ( 35Cl / 37Cl ) | < 5% | Intact molecular ion |

| 168 | [M−36]∙+ | None (Cl lost) | 20 - 40% | Elimination of neutral HCl |

| 161 / 163 | [M−43]+ | 3:1 ( 35Cl / 37Cl ) | 5 - 10% | α -cleavage (loss of propyl radical) |

| 91 / 93 | [M−113]+ | 3:1 ( 35Cl / 37Cl ) | 40 - 60% | α -cleavage (loss of octyl radical) |

| 57 | [C4H9]+ | None | 80 - 90% | Alkyl chain fragmentation |

| 43 | [C3H7]+ | None | 100% (Base Peak) | Alkyl chain fragmentation |

Self-Validating GC-MS Analytical Protocol

To ensure data trustworthiness, analytical workflows cannot merely assume instrument accuracy. The following protocol is designed as a self-validating system , incorporating internal quality controls at every stage to prevent false positives or misinterpretation due to instrument drift.

Step 1: Instrument Tuning and Mass Calibration (The Baseline)

-

Action: Infuse Perfluorotributylamine (PFTBA) into the MS source.

-

Validation: Adjust the quadrupole voltages until the diagnostic PFTBA ions (m/z 69, 219, 502) meet standard relative abundance criteria. Causality: This ensures the 70 eV electron energy is standardized, guaranteeing that the resulting fragmentation of 4-chlorododecane will match established library spectra.

Step 2: System Blank Verification

-

Action: Inject 1.0 µL of GC-grade hexane using the exact temperature program planned for the sample.

-

Validation: Analyze the chromatogram for peaks. Causality: This proves the system is free of column bleed or carryover from previous runs, ensuring any m/z 204 peaks in the sample run genuinely belong to the analyte.

Step 3: Sample Preparation with Internal Standard

-

Action: Dissolve 4-chlorododecane in hexane to a concentration of 10 µg/mL. Spike the solution with 1 µg/mL of an internal standard (e.g., 1-chlorodecane- d21 ).

-

Validation: The internal standard must appear at its known retention time with a stable peak area. Causality: This validates injection volume consistency and accounts for any matrix suppression effects.

Step 4: Chromatographic Separation

-

Column: DB-5MS (30m x 0.25mm x 0.25µm). Causality: The 5% phenyl stationary phase provides optimal polarizability-based selectivity, capable of resolving 4-chlorododecane from its positional isomers (e.g., 2-chloro or 3-chlorododecane).

-

Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

-

Injection: 1.0 µL, Split ratio 10:1, Inlet temperature 250°C.

Step 5: Data Acquisition

-

Parameters: EI mode at 70 eV. Source temperature: 230°C. Quadrupole temperature: 150°C.

-

Scan Range: Full scan from m/z 35 to 300. Causality: Scanning down to m/z 35 ensures the capture of the critical lower-mass alkyl fragments (m/z 43, 57) without scanning so low that the detector is saturated by carrier gas (Helium, m/z 4) or air leaks (m/z 28, 32).

Pathway Visualization

The following logical diagram maps the primary fragmentation cascades of 4-chlorododecane, illustrating the divergence between alpha-cleavage and dehydrohalogenation.

Fig 1. EI-MS fragmentation pathways of 4-chlorododecane detailing alpha-cleavage and HCl loss.

Conclusion

The mass spectrometric identification of 4-chlorododecane relies on a precise understanding of gas-phase ion chemistry. By recognizing the 3:1 isotopic signature of chlorine, understanding the thermodynamic drivers behind Stevenson's Rule during alpha-cleavage, and tracking the dehydrohalogenation cascade, analytical scientists can confidently confirm molecular structures. Implementing a self-validating GC-MS protocol further ensures that these mechanistic interpretations are grounded in unimpeachable, high-fidelity data, safeguarding the integrity of downstream pharmaceutical applications.

References

-

[2] Mass Spectrometry Alkyl Halide Fragmentation in Analytical Chemistry | JoVE Core (Mechanisms of alpha-cleavage and heterolytic cleavage in alkyl chlorides). JoVE. [Link]

-

[3] Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group (Radical elimination, Stevenson's Rule, and distonic intermediates). AIP Publishing. [Link]

Sources

The Solubility Profile of 4-Chlorododecane in Non-Polar Organic Solvents: Thermodynamic Mechanisms and Experimental Validation

A Technical Guide for Formulation Scientists and Drug Development Professionals

Thermodynamic Basis of 4-Chlorododecane Solvation

4-Chlorododecane (CAS: 2350-13-2) is a secondary alkyl halide characterized by a 12-carbon aliphatic chain with a chlorine atom positioned at the C4 carbon. In drug development and advanced materials science, long-chain alkyl halides are critical intermediates for synthesizing cationic lipids used in Lipid Nanoparticles (LNPs) and phase-transfer catalysts.

Unlike its primary isomer (1-chlorododecane), the steric environment of the chlorine atom at the C4 position disrupts the symmetry of the molecule. This structural nuance lowers its melting point and alters its vaporization enthalpy , ensuring it remains a highly fluid liquid at room temperature. However, its solvation thermodynamics remain heavily dominated by the massive hydrocarbon tail.

The solvation of 4-chlorododecane in non-polar organic solvents is governed by the Gibbs free energy of mixing ( ΔGmix=ΔHmix−TΔSmix ). Because the cohesive energy densities of 4-chlorododecane and non-polar solvents (e.g., hexane, toluene) are nearly identical, the enthalpy of mixing ( ΔHmix ) approaches zero. The process is entirely entropy-driven, leading to complete miscibility. Interestingly, empirical models using Abraham Solute Parameters reveal that chlorododecanes exhibit an Equivalent Alkane Carbon Number (EACN) of approximately 5.6 to 5.8 . This is a critical insight: thermodynamically, this 12-carbon halide behaves like hexane when interacting with surfactants and co-solvents in microemulsion systems.

Quantitative Solubility and Cohesion Parameters

To predict the solubility limits of 4-chlorododecane during complex formulation workflows, we utilize Hansen Solubility Parameters (HSP) . The total cohesive energy is divided into dispersion ( δD ), polar ( δP ), and hydrogen-bonding ( δH ) forces.

The estimated HSP for 4-chlorododecane ( δD≈16.3 , δP≈3.5 , δH≈1.5 MPa0.5 ) indicates that London dispersion forces overwhelmingly dictate its behavior. The Relative Energy Difference (RED) between 4-chlorododecane and common non-polar solvents is consistently <1.0 , indicating infinite solubility (complete miscibility) at standard temperature and pressure (STP).

Table 1: Hansen Solubility Parameters and Miscibility Profile

| Solvent | δD (MPa 0.5 ) | δP (MPa 0.5 ) | δH (MPa 0.5 ) | RED vs. 4-Chlorododecane | Empirical Solubility (25°C) |

| n-Hexane | 14.9 | 0.0 | 0.0 | 0.45 | Fully Miscible |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 0.38 | Fully Miscible |

| Toluene | 18.0 | 1.4 | 2.0 | 0.52 | Fully Miscible |

| Chloroform | 17.8 | 3.1 | 5.7 | 0.85 | Fully Miscible |

| Dichloromethane | 18.2 | 6.3 | 6.1 | 0.92 | Fully Miscible |

Note: RED values < 1.0 predict complete miscibility. Data synthesized from baseline alkyl halide cohesion parameters.

Self-Validating Experimental Protocol: Determining Phase Boundaries

While 4-chlorododecane is fully miscible in pure non-polar solvents, drug development often requires mixed-solvent systems (e.g., adding polar anti-solvents during API crystallization or LNP precipitation). To determine the exact thermodynamic boundary of phase separation (the binodal curve), we employ a self-validating workflow combining Turbidimetric Titration and GC-FID Quantification .

Causality Behind the Methodology

-

Why Turbidimetric Titration? Visual or spectrophotometric cloud-point detection provides a non-destructive, highly sensitive method to detect the exact onset of phase separation before macroscopic droplets coalesce.

-

Why GC-FID with an Internal Standard? Gas Chromatography with Flame Ionization Detection (GC-FID) provides absolute quantification of the organic phase. Using tetradecane as an internal standard is a deliberate choice: its boiling point and structural similarity to 4-chlorododecane ensure identical vaporization kinetics in the GC inlet, eliminating discrimination errors during split injection.

Step-by-Step Protocol

Step 1: Volumetric Preparation & Isothermal Equilibration

-

In a highly controlled thermal jacketed vessel (25.0 ± 0.1 °C), prepare a 50% v/v solution of 4-chlorododecane in the target non-polar solvent (e.g., cyclohexane).

-

Allow the system to equilibrate under continuous magnetic stirring (400 rpm) for 2 hours to ensure thermal homogeneity.

Step 2: Turbidimetric Anti-Solvent Titration

-

Equip the vessel with a fiber-optic turbidimetric probe (measuring transmittance at 600 nm).

-

Titrate a polar anti-solvent (e.g., methanol) into the mixture at a strict rate of 0.1 mL/min using an automated syringe pump.

-

Record the exact volume of anti-solvent added when transmittance drops below 95% (the cloud point). This marks the saturation limit of the mixed system.

Step 3: Phase Separation and Sampling

-

Halt stirring and allow the turbid mixture to undergo complete phase separation for 24 hours at 25.0 °C.

-

Carefully extract 100 µL of the upper non-polar supernatant using a positive displacement pipette to avoid aspirating the polar phase.

Step 4: GC-FID Validation

-

Dilute the 100 µL sample into 900 µL of analytical-grade hexane containing 1.0 mg/mL of tetradecane (Internal Standard).

-

Inject 1 µL into the GC-FID (Column: DB-5, 30m x 0.25mm x 0.25µm).

-

Oven Program: 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

-

Calculate the exact concentration of 4-chlorododecane remaining in the non-polar phase using the relative response factor (RRF) calibrated against the tetradecane standard.

Methodology Workflow Visualization

Fig 1: Self-validating workflow for determining 4-chlorododecane solubility limits.

Applications in Drug Development

Understanding the solubility profile of 4-chlorododecane in non-polar solvents is not merely an academic exercise; it directly dictates the success of downstream pharmaceutical synthesis:

-

Lipid Nanoparticle (LNP) Engineering: The synthesis of ionizable cationic lipids often utilizes long-chain alkyl halides. The secondary branching of the 4-chloro isomer introduces specific steric bulk that can be leveraged to alter the packing parameter of the resulting lipid, directly influencing the endosomal escape efficiency of mRNA-LNPs. Its high solubility in non-polar solvents like dichloromethane ensures rapid, homogeneous nucleophilic substitution reactions during lipid synthesis.

-

Hydrophobic Drug Reservoirs: In the formulation of nanoemulsions, 4-chlorododecane can act as a structural analog to traditional oils. Its EACN of ~5.6 allows formulation scientists to predict its behavior in microemulsions accurately, ensuring stable encapsulation of highly lipophilic active pharmaceutical ingredients (APIs) before solvent evaporation.

References

-

Chickos, J. S., & Acree, W. E. "Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds and Ionic Liquids. Sublimation, Vaporization, and Fusion Enthalpies From 1880 to 2015. Part 2." Journal of Physical and Chemical Reference Data, AIP Publishing, 2017. URL:[Link]

-

Acree, W. E., et al. "Estimating Equivalent Alkane Carbon Number Using Abraham Solute Parameters." Symmetry, MDPI, 2022. URL:[Link]

-

Barton, A. F. M. "CRC Handbook of Solubility Parameters and Other Cohesion Parameters." CRC Press, 1991. URL: [Link]

An In-depth Technical Guide to Steric Hindrance Effects in Secondary Alkyl Chlorides: The Case of 4-Chlorododecane

Abstract

For researchers, scientists, and professionals in drug development and chemical synthesis, a nuanced understanding of reaction mechanisms is paramount for controlling product outcomes. Secondary alkyl halides, such as 4-chlorododecane, represent a critical class of substrates where the competition between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) pathways is acutely sensitive to subtle molecular and environmental factors. This technical guide provides a comprehensive examination of the role of steric hindrance in dictating the reactivity of 4-chlorododecane. We will delve into the conformational complexities of this long-chain alkyl chloride and its implications for reaction kinetics and product distribution. This guide will further present detailed, field-proven experimental protocols for the synthesis, characterization, and kinetic analysis of 4-chlorododecane, equipping the reader with the foundational knowledge and practical methodologies to investigate and control its chemical behavior.

Introduction: The Dichotomy of Reactivity in Secondary Alkyl Halides

Secondary alkyl halides are at a mechanistic crossroads, capable of undergoing both substitution and elimination reactions.[1] The preferred pathway is not an intrinsic property of the substrate but is rather governed by a delicate interplay of factors including the nature of the nucleophile/base, the solvent, and temperature.[2][3] Central to this interplay is the concept of steric hindrance , the repulsive forces that arise between atoms or groups of atoms in a molecule due to their spatial proximity.[4] In the context of 4-chlorododecane, a secondary alkyl chloride with a lengthy and flexible alkyl chain, steric hindrance plays a pivotal role in modulating the accessibility of the electrophilic carbon and adjacent protons, thereby influencing the relative rates of competing reaction pathways.

This guide will explore the following key aspects:

-

The Competing Pathways: A detailed overview of SN1, SN2, E1, and E2 mechanisms and the factors that govern the competition between them in secondary alkyl halides.

-

The Role of Molecular Structure: An analysis of how the long dodecane chain in 4-chlorododecane influences steric hindrance at the reaction center through its various conformations.

-

Synthesis and Characterization: A practical guide to the synthesis of 4-chlorododecane from 4-dodecanol and its characterization using modern spectroscopic techniques.

-

Investigating Reaction Mechanisms: Detailed experimental protocols for studying the kinetics and product distribution of reactions involving 4-chlorododecane.

The Mechanistic Landscape: Substitution vs. Elimination

The reactions of 4-chlorododecane with nucleophiles or bases can proceed through four potential pathways, which can be broadly categorized as bimolecular (SN2 and E2) and unimolecular (SN1 and E1).

Bimolecular Pathways: A Direct Confrontation

Bimolecular reactions, SN2 and E2, are single-step, concerted processes where the rate is dependent on the concentration of both the alkyl halide and the nucleophile/base.[5][6]

-

SN2 (Substitution, Nucleophilic, Bimolecular): This pathway involves a "backside attack" where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group.[7] This leads to an inversion of stereochemistry at the carbon center. The transition state is crowded, making this pathway highly sensitive to steric hindrance.[8]

-

E2 (Elimination, Bimolecular): In this pathway, a base abstracts a proton from a carbon adjacent (β-carbon) to the carbon bearing the leaving group, simultaneously forming a double bond and expelling the leaving group.[9] The E2 reaction requires a specific anti-periplanar arrangement of the β-hydrogen and the leaving group.

The competition between SN2 and E2 is a classic challenge in organic synthesis. For secondary alkyl halides like 4-chlorododecane, the outcome is highly dependent on the nature of the attacking species.

-

Strong, Non-bulky Nucleophiles/Bases: Species that are strong nucleophiles but relatively weak bases (e.g., I⁻, Br⁻, CN⁻, RS⁻) tend to favor the SN2 pathway.[5]

-

Strong, Bulky Bases: Sterically hindered, strong bases (e.g., potassium tert-butoxide) will predominantly lead to the E2 product.[5] The bulk of the base makes it difficult to access the sterically shielded electrophilic carbon for an SN2 reaction, making proton abstraction from the more accessible β-hydrogens the preferred pathway.

-

Strong, Non-bulky Bases: Strong, unhindered bases (e.g., HO⁻, RO⁻) often give a mixture of SN2 and E2 products, with elimination generally being the major pathway for secondary halides.[2]

Unimolecular Pathways: The Carbocation Intermediate

Unimolecular reactions, SN1 and E1, proceed through a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining first step is the spontaneous dissociation of the leaving group.[10][11]

-

SN1 (Substitution, Nucleophilic, Unimolecular): After the formation of the planar carbocation, the nucleophile can attack from either face, leading to a racemic or nearly racemic mixture of substitution products if the starting material is chiral.[7]

-

E1 (Elimination, Unimolecular): The carbocation intermediate can also lose a proton from an adjacent carbon to a weak base (often the solvent) to form an alkene.[9]

SN1 and E1 reactions are favored by:

-

Polar Protic Solvents: Solvents like water, alcohols, and carboxylic acids can stabilize the carbocation intermediate and the departing leaving group through hydrogen bonding.[10]

-

Weak Nucleophiles/Bases: Since the nucleophile/base is not involved in the rate-determining step, its strength is less critical than in bimolecular reactions. Solvolysis, where the solvent acts as the nucleophile, is a common example of an SN1 reaction.[10]

-

Substrate Structure: The stability of the carbocation is paramount. Tertiary alkyl halides readily undergo SN1/E1 reactions due to the stability of the tertiary carbocation. Secondary carbocations, like the one formed from 4-chlorododecane, are less stable but can still be formed under appropriate conditions.

The following diagram illustrates the decision-making process for predicting the major reaction pathway for a secondary alkyl halide.

The Influence of the Dodecane Chain: A Conformational Perspective

The long, flexible dodecane chain in 4-chlorododecane introduces a level of conformational complexity that significantly impacts the steric environment around the C4 carbon. The molecule is not a rigid structure but rather a dynamic ensemble of conformers due to rotation around its numerous C-C single bonds.

The steric hindrance at the C4 position is primarily influenced by the spatial arrangement of the propyl group on one side and the octyl group on the other. Different staggered conformations will present varying degrees of steric shielding to an incoming nucleophile or base. For an SN2 reaction, the nucleophile must approach the C4 carbon from the backside. The size and orientation of the octyl and propyl groups will dictate the accessibility of this trajectory. For an E2 reaction, a base must abstract a proton from either C3 or C5. The accessibility of these protons will also be conformation-dependent.

While a detailed conformational analysis of 4-chlorododecane would require computational modeling, we can infer that certain conformations will be more sterically demanding than others. For instance, conformations where the octyl chain is "folded back" towards the C4 position will present greater steric hindrance than more extended conformations. This dynamic steric environment means that the observed reactivity is an average over all populated conformations.

Synthesis and Characterization of 4-Chlorododecane

A reliable source of pure 4-chlorododecane is essential for any mechanistic study. As it is not as commonly available as its primary isomer, a synthetic route from a commercially available precursor is often necessary.

Synthesis of 4-Dodecanol

The precursor to 4-chlorododecane is 4-dodecanol. This can be synthesized via a Grignard reaction between octylmagnesium bromide and butanal.

Experimental Protocol: Synthesis of 4-Dodecanol

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.1 eq). Add a small crystal of iodine. Slowly add a solution of 1-bromooctane (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once the reaction begins, add the remaining 1-bromooctane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of butanal (1.0 eq) in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Workup: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude 4-dodecanol by vacuum distillation.

Chlorination of 4-Dodecanol

The conversion of 4-dodecanol to 4-chlorododecane can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent. The stereochemical outcome of this reaction is dependent on the reaction conditions.[12]

Experimental Protocol: Synthesis of 4-Chlorododecane with Inversion of Configuration (SN2 Pathway) [12]

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 4-dodecanol (1.0 eq) in anhydrous toluene containing pyridine (1.1 eq). Cool the solution to 0 °C in an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Carefully pour the reaction mixture into ice-water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude 4-chlorododecane by vacuum distillation.

Spectroscopic Characterization

The identity and purity of the synthesized 4-chlorododecane should be confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic multiplet for the proton at C4 (the carbon bearing the chlorine) in the range of 3.6-4.0 ppm. The signals for the protons on the alkyl chain will appear further upfield.

-

¹³C NMR: The carbon NMR spectrum will show a distinct signal for the C4 carbon in the range of 60-65 ppm. The other carbon signals of the dodecane chain will be in the upfield region.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of the product and confirming its molecular weight.[13][14][15] The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Investigating the Reactivity of 4-Chlorododecane: A Practical Approach

To understand the steric hindrance effects on the reactivity of 4-chlorododecane, a systematic study of its reactions with various nucleophiles/bases under different conditions is necessary.

Experimental Design for Kinetic Studies

The rates of substitution and elimination reactions can be determined by monitoring the disappearance of the reactant or the appearance of the products over time.[16][17]

Table 1: Proposed Experimental Conditions for Studying the Reactivity of 4-Chlorododecane

| Experiment | Nucleophile/Base | Solvent | Primary Pathway(s) | Analytical Method |

| 1 | Sodium Iodide (NaI) | Acetone | SN2 | GC-MS, Titration of I₂ |

| 2 | Sodium Ethoxide (NaOEt) | Ethanol | E2/SN2 | GC-MS, ¹H NMR |

| 3 | Potassium tert-Butoxide (KOtBu) | tert-Butanol | E2 | GC-MS, ¹H NMR |

| 4 | Ethanol (Solvolysis) | Ethanol | SN1/E1 | Titration of HCl, GC-MS |

A General Protocol for Kinetic Measurements

The following protocol can be adapted for each of the experiments outlined in Table 1.

Experimental Protocol: Kinetic Analysis of 4-Chlorododecane Reactions

-

Reagent Preparation: Prepare standardized solutions of 4-chlorododecane and the chosen nucleophile/base in the appropriate solvent.

-

Reaction Initiation: Equilibrate the reactant solutions to the desired temperature in a constant temperature bath. Initiate the reaction by mixing the solutions and start timing.

-

Sampling: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large volume of cold water or a suitable acid/base).

-

Product Analysis: Extract the quenched aliquots with a suitable organic solvent (e.g., diethyl ether or hexane). Analyze the organic extracts by GC-MS to determine the concentrations of the remaining 4-chlorododecane and the substitution and/or elimination products.[13][14][18]

-

Data Analysis: Plot the concentration of the reactant versus time to determine the rate of the reaction. For bimolecular reactions, the rate law is rate = k[4-chlorododecane][Nucleophile/Base]. For unimolecular reactions, the rate law is rate = k[4-chlorododecane]. The rate constant, k, can be determined from the slope of the appropriate plot.[19][20]

The following workflow diagram outlines the process for determining the product ratio in a competing SN2/E2 reaction.

Conclusion and Future Directions

4-chlorododecane serves as an excellent model system for exploring the nuanced effects of steric hindrance in the reactions of secondary alkyl halides. The long, flexible alkyl chain introduces a dynamic steric environment that can be probed through systematic kinetic and product studies. By carefully selecting the nucleophile/base, solvent, and temperature, the reaction outcome can be steered towards either substitution or elimination.

The experimental protocols and theoretical framework presented in this guide provide a solid foundation for researchers to investigate the reactivity of 4-chlorododecane and other long-chain alkyl halides. Future work could involve computational modeling to map the potential energy surfaces of the competing reaction pathways and to perform a more detailed conformational analysis of the substrate.[21][22][23] Such studies, in conjunction with experimental data, will further refine our understanding of how steric effects govern chemical reactivity, a fundamental principle in the design and development of new chemical entities.

References

-

Chemistry LibreTexts. (2023, January 22). Reactions of alkyl halides - an overview. [Link]

-

Ma, H., Bao, Z., Bai, L., & Cao, W. (2012). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. International Journal of Organic Chemistry, 2, 21-25. [Link]

-

Clark, J. (n.d.). The SN2 mechanism. Chemguide. [Link]

-

American Chemical Society. (2005). A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory. Journal of Chemical Education, 82(11), 1694. [Link]

-

Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. [Link]

-

National Center for Biotechnology Information. (n.d.). Gas chromatography/mass spectrometry analysis of reaction products of Chemical Weapons Convention-related 2-(N,N-dialkylamino)ethylchlorides with 2-(N,N-dialkylamino)ethanols. PubMed. [Link]

-

Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook. [Link]

-

National Center for Biotechnology Information. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(15), 4989. [Link]

-

Shimadzu. (2012, June). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]

-

Scribd. (n.d.). Chlorination of Alcohols by Pivaloyl Chloride-DMF. [Link]

-

Chemistry Steps. (n.d.). SN2 vs E2. [Link]

-

Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]

-

Chemistry LibreTexts. (2019, December 30). 8.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]

-

Master Organic Chemistry. (2025, August 29). Deciding SN1/SN2/E1/E2 – The Solvent. [Link]

-

MIT News. (2023, December 15). Computational model captures the elusive transition states of chemical reactions. [Link]

-

University of California, Santa Cruz. (2009). Experiment 8 — Kinetics of SN1 Solvolysis. [Link]

-

Master Organic Chemistry. (2025, November 17). Wrapup: The Key Factors For Determining SN1/SN2/E1/E2. [Link]

-

Wikipedia. (n.d.). Dodecanol. [Link]

-

National Institute of Standards and Technology. (2002, September 1). Computational Study of the Reactions of H Atoms With Chlorinated Alkanes Isodesmic Reactions for Transition States. [Link]

-

Reddit. (2025, October 17). E2 vs SN2 Major Product. [Link]

-

Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Chlorododecane. PubChem. [Link]

-

National Center for Biotechnology Information. (2011). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. International Journal of Molecular Sciences, 12(9), 6242–6267. [Link]

-

ResearchGate. (n.d.). Recent studies on conformational analysis and steric effects. [Link]

-

National Center for Biotechnology Information. (2018). Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli. Journal of Agricultural and Food Chemistry, 66(34), 9066–9073. [Link]

-

Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) – The Substrate. [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

Fiveable. (2025, August 15). Steric Hindrance: Organic Chemistry Study Guide. [Link]

-

Institute for Molecular Science. (2024, March 22). A reliable and efficient computational method for finding transition states in chemical reactions. [Link]

-

Gustavus Adolphus College. (n.d.). Solution Kinetics of a SN2 Reaction. [Link]

-

SlidePlayer. (2021, April 7). 3. Kinetics, Reaction Rates and Drug Stability. [Link]

-

Web Pages. (n.d.). Kinetics: The Rates of Reactions. [Link]

-

National Institute of Standards and Technology. (n.d.). (dl) 4-chlorododecane. NIST WebBook. [Link]

-

Computational Chemistry from Laptop to HPC. (n.d.). Transition-state theory. [Link]

-

ChemConnections. (n.d.). 13C NMR Spectroscopy. [Link]

-

University of California, Irvine. (n.d.). Conformational Analysis. [Link]

-

Reddit. (2022, November 11). I just wanted to share my approach for determining SN1/SN2/E1/E2 for those in Orgo 1 atm. [Link]

- Google Patents. (n.d.).

-

ScienceDirect. (n.d.). Kinetic study of the reaction of chlorine atoms with chloromethane in the gas phase. [Link]

-

arXiv. (2025, November 21). Generating transition states of chemical reactions via distance-geometry-based flow matching. [Link]

-

ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. [Link]

-

Mettler Toledo. (n.d.). Evaluation of Reaction Kinetics Constants from Calorimetric Data. [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. fiveable.me [fiveable.me]

- 5. SN2 vs E2 [chemistrysteps.com]

- 6. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]

- 8. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. Gas chromatography/mass spectrometry analysis of reaction products of Chemical Weapons Convention-related 2-(N,N-dialkylamino)ethylchlorides with 2-(N,N-dialkylamino)ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. shimadzu.com [shimadzu.com]

- 16. amherst.edu [amherst.edu]

- 17. homepages.gac.edu [homepages.gac.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 9afi.com [9afi.com]

- 20. g.web.umkc.edu [g.web.umkc.edu]

- 21. Computational model captures the elusive transition states of chemical reactions | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 22. Computational Study of the Reactions of H Atoms With Chlorinated Alkanes Isodesmic Reactions for Transition States | NIST [nist.gov]

- 23. A reliable and efficient computational method for finding transition states in chemical reactions | Institute for Molecular Science [ims.ac.jp]

Vibrational Spectroscopy of 4-Chlorododecane: A Senior Application Scientist’s Guide to IR Band Assignment and Conformational Analysis

As a Senior Application Scientist, I approach infrared (IR) spectroscopy not merely as a tool for functional group identification, but as a window into the quantum mechanical and conformational realities of a molecule. For drug development professionals and synthetic chemists utilizing 4-chlorododecane (a lipophilic secondary alkyl chloride) as an alkylating agent, understanding its precise vibrational signatures is critical for verifying structural integrity, assessing purity, and monitoring reaction kinetics.

This technical whitepaper provides an in-depth analysis of the IR absorption bands of 4-chlorododecane, grounded in the causality of molecular vibrations, alongside a self-validating experimental protocol for high-resolution spectral acquisition.

Mechanistic Principles of IR Absorption in 4-Chlorododecane

4-Chlorododecane ( C12H25Cl ) consists of a highly polar secondary carbon-chlorine bond embedded within a long, nonpolar aliphatic dodecyl chain 1[1]. The IR spectrum is dominated by two competing dynamic systems: the massive hydrocarbon backbone and the localized, heavy-atom halogen stretch.

The Causality of the C-Cl Stretch

The C-Cl bond is highly polarized due to the electronegativity difference between chlorine (3.16) and carbon (2.55). This polarity results in a significant change in the molecular dipole moment during vibration, yielding an intense IR absorption band. Because the chlorine atom is relatively massive, Hooke's Law dictates that the stretching frequency is driven down into the lower-energy "fingerprint" region, typically between 850 and 550 cm⁻¹ 2[2].

In secondary alkyl chlorides like 4-chlorododecane, the exact position of the C-Cl stretch is highly sensitive to rotational conformations (gauche vs. anti). Mechanistically, when a hydrogen atom is anti to the C-Cl bond, it affords greater σC−H→σC−Cl∗ hyperconjugation than when a carbon atom is anti ( σC−C→σC−Cl∗ ). This increased antibonding character lengthens the C-Cl bond, shifting the IR absorption to a lower frequency3[3]. Consequently, one should expect a complex, multi-peak absorption profile in the 750-600 cm⁻¹ range 4[4].

Aliphatic Chain Dynamics

The long dodecyl chain produces massive C-H stretching signals. Furthermore, the in-phase rocking of consecutive methylene groups produces a distinct diagnostic band. When four or more −CH2− groups are present in a continuous row, this rocking vibration reliably and strongly appears at approximately 720 cm⁻¹ 5[5].

Quantitative IR Band Assignments

The following table summarizes the expected quantitative IR data for 4-chlorododecane, structured for rapid comparative analysis during quality control (QC) workflows.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Mechanistic Causality & Structural Significance |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Very Strong | Symmetric and asymmetric stretching of the extensive −CH2− backbone and terminal −CH3 groups. |

| C-H Scissoring & Bending | ~1465 & ~1380 | Medium | Methylene scissoring (1465 cm⁻¹) and methyl umbrella bending (1380 cm⁻¹). |

| C-H Wag ( −CH2X ) | 1300 - 1150 | Weak-Medium | Wagging of the methylene groups adjacent to the highly electronegative chlorine atom 2[2]. |

| C-Cl Stretch (Secondary) | 750 - 600 | Strong | Highly polar secondary C-Cl bond stretching. Multi-peak profile due to trans/gauche conformer distribution 6[6]. |

| −CH2− Rocking | ~720 | Medium-Strong | In-phase rocking of >4 consecutive methylene units. Note: May overlap with high-frequency C-Cl conformer bands. |

Experimental Protocol: Self-Validating FTIR-ATR Workflow

To ensure absolute trustworthiness in spectral data, standard operating procedures must be self-validating. Because 4-chlorododecane is a liquid at room temperature 1[1], Attenuated Total Reflectance (ATR) is the optimal sampling technique, eliminating the pathlength saturation issues common in transmission cells.

Step-by-Step Methodology

-

System Suitability & Calibration (Self-Validation):

-

Action: Acquire a spectrum of a traceable polystyrene standard film.

-

Causality: IR spectrometers are susceptible to laser drift and beamsplitter degradation. Verifying that the 1601 cm⁻¹ polystyrene peak is within ±0.5 cm⁻¹ ensures the optical bench is strictly calibrated before sample analysis.

-

-

Atmospheric Background Subtraction:

-

Action: Collect a background scan (minimum 64 co-adds) on the clean, dry diamond ATR crystal immediately prior to sample application.

-

Causality: Ambient water vapor and CO2 absorb strongly in the IR region, potentially masking the delicate C-H wagging regions. This step mathematically nullifies atmospheric interference.

-

-

Sample Application:

-

Action: Apply 1-2 drops of neat 4-chlorododecane directly to the diamond ATR crystal. Ensure complete coverage of the evanescent wave area without introducing air bubbles.

-

-

High-Resolution Spectral Acquisition:

-

Action: Scan from 4000 to 400 cm⁻¹ at a high resolution of 2 cm⁻¹ (64 co-adds).

-

Causality: High resolution is strictly required to mathematically differentiate the overlapping C-Cl conformer bands and the −CH2− rocking band near 720 cm⁻¹.

-

-

Spectral Deconvolution:

-

Action: Apply Fourier self-deconvolution in the 800-600 cm⁻¹ region.

-

Causality: Isolates the individual σC−H→σC−Cl∗ hyperconjugative states to confirm the secondary nature of the chloride.

-

Workflow Visualization

Self-Validating FTIR-ATR Workflow for 4-Chlorododecane Analysis

References

- CU Boulder Organic Chemistry - IR Spectroscopy Tutorial: Alkyl Halides.

- Sapienza University - Characteristic Infrared Absorption Bands of Functional Groups.

- NIST Chemistry WebBook - (dl) 4-chlorododecane.

- UoBabylon - IR Spectroscopy Tutorial: Alkanes.

- ResearchGate - IR and computational studies of alkyl chloride conformations.

- Grokipedia - 2-Chlorobutane (Secondary Alkyl Chloride Properties).

Sources

Application Note: Overcoming Steric Hindrance in Nucleophilic Substitution of 4-Chlorododecane

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Insights

4-Chlorododecane presents a classic challenge in organic synthesis. As an unactivated secondary alkyl chloride, the electrophilic carbon (C4) is sterically shielded by the flanking propyl and octyl aliphatic chains. When subjected to standard bimolecular nucleophilic substitution ( SN2 ) conditions with strong nucleophiles (which often possess strong basic character, such as CN− or N3− ), the high activation energy required for backside attack shifts the reaction pathway predominantly toward β -hydride elimination (E2). This thermal degradation yields unwanted 3-dodecene and 4-dodecene isomers rather than the target substituted product.

To circumvent this steric and electronic bottleneck, this guide details two orthogonal, high-yielding methodologies:

-

Thermodynamic Halide Exchange (Finkelstein-Assisted Azidation): A classic two-step approach that lowers the SN2 activation energy via an highly reactive iodide intermediate.

-

Photoredox Transition-Metal Catalysis (Photo-Cu Cyanation): A modern approach that bypasses the traditional SN2 steric barrier entirely via a room-temperature single-electron transfer (SET) mechanism.

Figure 1: Mechanistic divergence of 4-chlorododecane under direct vs. Finkelstein-activated conditions.

Protocol A: Finkelstein-Assisted Azidation

Causality & Design

Direct azidation of secondary chlorides requires elevated temperatures (>90°C), which inevitably triggers E2 elimination. By first subjecting 4-chlorododecane to a Finkelstein reaction using Sodium Iodide (NaI), we exchange the poor chloride leaving group for a highly polarizable iodide 1. The larger atomic radius and weaker C-I bond significantly lower the transition state energy for the subsequent azide attack, allowing the SN2 reaction to proceed cleanly at 50°C, kinetically freezing out the elimination pathway.

Step-by-Step Methodology

Step 1: Halide Exchange (Synthesis of 4-Iodododecane)

-

In an oven-dried round-bottom flask, dissolve 4-chlorododecane (10.0 mmol, 1.0 equiv) in anhydrous acetone (20 mL, 0.5 M).

-

Add Sodium Iodide (15.0 mmol, 1.5 equiv) in a single portion.

-

Attach a reflux condenser and heat the mixture to 56°C for 12 hours under a nitrogen atmosphere.

-

Self-Validation Checkpoint: Monitor the flask for the formation of a dense, white precipitate. Because NaCl is insoluble in acetone, its precipitation drives the equilibrium forward and visually validates that the halide exchange is active. If the solution remains clear, the acetone is likely wet, and the reaction has stalled.

-

Workup: Cool to room temperature, filter off the NaCl salts through a Celite pad, and concentrate the filtrate under reduced pressure to yield crude 4-iodododecane.

Step 2: Azidation (Synthesis of 4-Azidododecane)

-

Dissolve the crude 4-iodododecane in anhydrous DMSO (50 mL, 0.2 M).

-

Add Sodium Azide (NaN₃, 12.0 mmol, 1.2 equiv). Safety Note: NaN₃ is highly toxic. Never use halogenated solvents (e.g., DCM) during azide workups to prevent the formation of explosive diazidomethane.

-

Stir the reaction at 50°C for 8 hours.

-

Self-Validation Checkpoint: Withdraw a 50 µL aliquot, dilute with ether, wash with water, and evaporate. Analyze the residue via FT-IR spectroscopy. The appearance of a strong, sharp absorption band at 2100–2150 cm⁻¹ (asymmetric N=N=N stretch) provides unambiguous, self-validating confirmation of the azide product 2.

-

Workup: Quench the reaction by pouring it into 150 mL of ice water. Extract with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate carefully under reduced pressure (do not heat above 35°C during evaporation).

Protocol B: Photoinduced Copper-Catalyzed Cyanation

Causality & Design

The cyanation of unactivated secondary alkyl chlorides is notoriously difficult because the cyanide ion is a poor nucleophile but a moderate base. Thermal cyanation (>90°C) yields almost exclusively elimination products. By employing a Copper(I) catalyst under UVC irradiation, the reaction shifts from a classic two-electron SN2 mechanism to a photo-excited oxidative addition pathway 3. This completely bypasses the steric barrier at the C4 position, allowing C-C bond formation to occur at room temperature and effectively shutting down the thermal E2 pathway.

Figure 2: Workflow for photoinduced copper-catalyzed cyanation of secondary alkyl chlorides.

Step-by-Step Methodology

Step 1: Inert Reaction Setup

-

Thoroughly degas anhydrous acetonitrile (CH₃CN) using three freeze-pump-thaw cycles to remove all dissolved oxygen, which quenches the photo-excited state.

-

Inside a nitrogen-filled glovebox, add Copper(I) Iodide (CuI, 10 mol%) and Tetrabutylammonium Cyanide (TBACN, 1.5 equiv) to an oven-dried quartz reaction vessel.

-

Add 4-chlorododecane (1.0 equiv) dissolved in the degassed acetonitrile (0.1 M concentration).

Step 2: Photochemical Cyanation (Synthesis of 2-Propyldecanenitrile)

-

Seal the quartz vessel tightly with a Teflon-lined cap and transfer it out of the glovebox.

-

Irradiate the stirring mixture using a 15-W UVC compact fluorescent light bulb at room temperature (25°C) for 60 hours.

-

Self-Validation Checkpoint: The reaction mixture will exhibit a distinct color shift as the active photo-excited copper complex forms. Monitor the reaction via GC-MS. The disappearance of the 4-chlorododecane peak and the appearance of the 2-propyldecanenitrile peak validates the C-C bond formation. The strict absence of alkene mass peaks confirms that the room-temperature protocol has successfully suppressed E2 elimination.

Step 3: Workup & Purification

-

Dilute the crude mixture with ethyl acetate (50 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 20 mL) and brine (20 mL).

-

Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure nitrile.

Quantitative Data & Performance Metrics

The table below summarizes the critical performance differences between direct thermal substitution and our optimized protocols, highlighting the suppression of elimination byproducts.

| Protocol | Reagents & Catalyst | Temp (°C) | Time (h) | Target Product | Yield (%) | Major Byproduct |

| Direct Thermal Azidation | NaN₃, DMF | 90 | 24 | 4-Azidododecane | < 30 | Dodecenes (E2) |

| Protocol A: Finkelstein Azidation | 1. NaI, Acetone 2. NaN₃, DMSO | 56 50 | 12 8 | 4-Azidododecane | 85 | Traces of alkene |

| Direct Thermal Cyanation | TBACN, CH₃CN | 92 | 24 | 2-Propyldecanenitrile | < 10 | Dodecenes (E2) |

| Protocol B: Photo-Cu Cyanation | TBACN, CuI, UVC Light | 25 | 60 | 2-Propyldecanenitrile | 75–80 | Unreacted SM |

References

- Grokipedia.Finkelstein reaction.

- Benchchem.Introduction to alkyl azides in organic synthesis.

- Journal of the American Chemical Society (ACS).Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature.

Sources

Application Note: Synthesis of Complex Alkylated Scaffolds Using 4-Chlorododecane

Executive Summary

4-Chlorododecane is a highly valuable lipophilic building block utilized in the synthesis of specialty surfactants, lipid nanoparticle (LNP) components, and lipophilic drug conjugates. However, utilizing unactivated secondary alkyl chlorides in complex synthesis presents a formidable challenge. The high bond dissociation energy (BDE) of the C–Cl bond and the steric shielding at the C4 position severely retard classical bimolecular nucleophilic substitution (SN2). Furthermore, under the basic conditions typically required for alkylation, the competing E2 elimination pathway rapidly yields dodecene isomers, degrading the starting material.

To harness 4-chlorododecane effectively, synthetic strategies must either lower the activation barrier of the SN2 transition state or bypass the two-electron pathway entirely. This guide details three field-proven methodologies—Nickel-Catalyzed Cross-Coupling, Metallaphotoredox Catalysis, and Finkelstein-Assisted Substitution—explaining the mechanistic causality behind each experimental choice to ensure reproducible, high-yield synthesis.

Mechanistic Causality: Overcoming the "Unactivated Secondary Chloride" Problem

Standard palladium catalysts typically fail to activate 4-chlorododecane due to sluggish oxidative addition and rapid β-hydride elimination. To construct C–C bonds, we must pivot to Nickel catalysis . Nickel possesses a smaller atomic radius and higher nucleophilicity, allowing it to readily insert into the strong C(sp3)–Cl bond[1].